molecular formula C8H10O3 B3417977 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- CAS No. 117436-83-6

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-

Cat. No.: B3417977
CAS No.: 117436-83-6
M. Wt: 154.16 g/mol
InChI Key: IQGNSMPKOZXGDM-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- is a chemical compound with a complex structure that includes a lactone ring fused with a tetrahydrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 4-hydroxyphthalic acid, which undergoes cyclization in the presence of a dehydrating agent like acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a more reduced form, such as a diol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring or the lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The lactone ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1(3H)-Isobenzofuranone: The parent compound without the tetrahydro and hydroxy substitutions.

    Phthalides: Compounds with a similar lactone ring structure but different substituents.

    Coumarins: Compounds with a similar fused ring system but with different functional groups.

Uniqueness: 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the hydroxy group and the tetrahydro ring system can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGNSMPKOZXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224782
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117436-83-6
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117436-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,4,5,6-tetrahydrophthalic acid anhydride (10.0 g) in tetrahydrofuran (50.0 mL) was added sodium borohydride (600 mg) in ice bath. The mixture was stirred at room temperature for 30 minutes and refluxed for 5 hours. After cooling to room temperature, 1N hydrochloric acid (10.0 mL) was added to the reaction mixture, which was concentrated. Water was added to the residue, which was extracted with ethyl acetate. The extract was washed with water and brine sequentially, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:4) to give the title compound (5.40 g) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-cyclohexene-1,2-dicarboxylic anhydride (25.2 g, 165.6 mmol) in tetrahydrofuran (125 mL) placed in an ice bath was added sodium borohydride (1.51 g, 39.97 mmol). The ice bath was removed and the mixture was stirred at room temperature for 30 minutes, and under reflux for 5 hours. After cooling to room temperature, 1N HCl was added, and the reaction mixture concentrated. The residue was partitioned between ethyl acetate and brine. The organic layer was washed with brine, water and concentrated. The residue was purified by flash chromatography on silica gel eluting with 50% ethyl acetate in hexanes to provide the title compound. MS (ESI) m/z 155 (M+H)+.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-cyclohexene-1,2-dicarboxylic anhydride (25.2 g) in tetrahydrofuran (125 mL) at 0° C. was added sodium borohydride (1.51 g). The mixture was warmed to ambient temperature for 30 minutes, heated at reflux for 5 hours, cooled, treated with 1N hydrochloric acid and concentrated. The concentrate was partitioned between ethyl acetate and brine, and the organic layer was washed with brine and water and concentrated. The concentrate was purified by flash chromatography with 50% ethyl acetate in hexane.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 2
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 3
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 4
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 5
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 6
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-

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